![molecular formula C16H23NO3 B5232654 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine, also known as EMD-386088, is a novel compound that has been developed for research purposes. It is a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including motor function, reward, and cognition. EMD-386088 has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
作用機序
The mechanism of action of 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine involves its selective antagonism of the dopamine D1 receptor, which is a G protein-coupled receptor that is coupled to the stimulatory G protein (Gs). Activation of the D1 receptor by dopamine or other agonists leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. Antagonism of the D1 receptor by 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine inhibits this signaling cascade and reduces the activity of dopaminergic neurons in the brain.
Biochemical and Physiological Effects:
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine can inhibit the production of cAMP in cells expressing the D1 receptor and reduce the activity of PKA and other downstream signaling pathways. In vivo studies have shown that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine can modulate dopaminergic neurotransmission in the brain and improve motor function in animal models of Parkinson's disease. 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has also been shown to reduce drug-seeking behavior in animal models of addiction and modulate the reward system in the brain.
実験室実験の利点と制限
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for the dopamine D1 receptor, which allows for specific modulation of dopaminergic neurotransmission without affecting other neurotransmitter systems. Another advantage is its ability to improve motor function in animal models of Parkinson's disease, which makes it a useful tool for studying the pathophysiology of this disorder. However, one limitation is that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Another limitation is that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine may have off-target effects or interact with other signaling pathways, which could complicate its interpretation in lab experiments.
将来の方向性
There are several future directions for research on 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine. One direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and addiction. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, to determine its safety and efficacy as a potential drug candidate. Additionally, future research could focus on developing more selective and potent antagonists of the dopamine D1 receptor, which could have even greater therapeutic potential.
合成法
The synthesis of 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine involves several steps, starting with the reaction of 4-ethoxybenzaldehyde with methylamine to form 4-ethoxyphenylacetone. This intermediate is then reacted with morpholine and acetic anhydride to yield the final product, 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine. The synthesis of 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has been described in detail in several research articles, and the purity and identity of the compound have been confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has been extensively studied in vitro and in vivo to investigate its pharmacological properties and potential therapeutic applications. In vitro studies have shown that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine is a potent and selective antagonist of the dopamine D1 receptor, with no significant affinity for other dopamine receptor subtypes or other neurotransmitter receptors. In vivo studies have demonstrated that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine can modulate dopaminergic neurotransmission in the brain and improve motor function in animal models of Parkinson's disease. 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has also been shown to have potential applications in the treatment of schizophrenia and addiction, as it can modulate the reward system and reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-19-15-7-5-14(6-8-15)9-16(18)17-10-12(2)20-13(3)11-17/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYOHKZNCNWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-ethoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

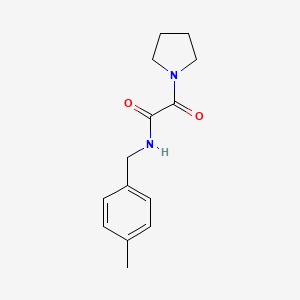
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)

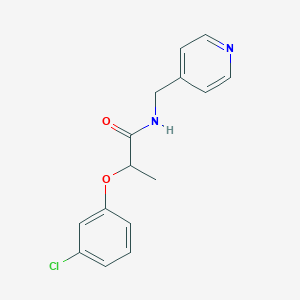
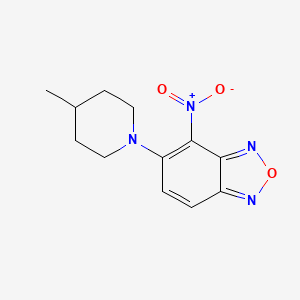
![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
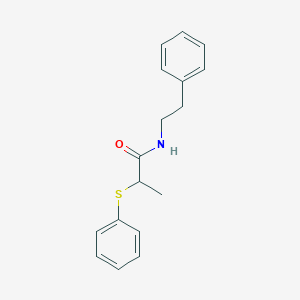
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
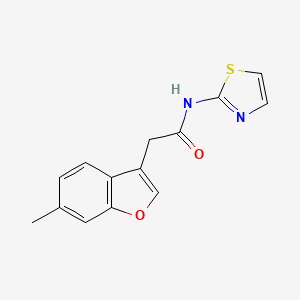
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)